

An In-depth Technical Guide to 4-Morpholinobenzonitrile

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Compound of Interest

Compound Name: 4-Morpholinobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Morpholinobenzonitrile**, a versatile building block in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis protocols, and analytical characterization. Furthermore, it outlines potential avenues for biological evaluation based on the known activities of related compounds.

Core Identifiers and Properties

4-Morpholinobenzonitrile, with the CAS number 10282-31-2, is a substituted benzonitrile featuring a morpholine moiety.^[1] Its chemical structure and key identifiers are summarized in the tables below.

Identifier	Value
CAS Number	10282-31-2[1]
IUPAC Name	4-(Morpholin-4-yl)benzonitrile
Synonyms	(Morpholin-4-yl)benzonitrile
Molecular Formula	C ₁₁ H ₁₂ N ₂ O[1]
Molecular Weight	188.23 g/mol [1]
Canonical SMILES	<chem>C1=CC(=CC=C1C#N)N2CCOCC2</chem>
InChI Key	ZSCUWVQXQDCSRV-UHFFFAOYSA-N

Physicochemical Properties	Value
Melting Point	82-83 °C
Topological Polar Surface Area (TPSA)	36.26 Å ² [1]
logP	1.39488[1]
Hydrogen Bond Acceptors	3[1]
Hydrogen Bond Donors	0[1]
Rotatable Bonds	1[1]

Synthesis of 4-Morpholinobenzonitrile

The synthesis of **4-Morpholinobenzonitrile** is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halobenzonitrile with morpholine. Below are detailed protocols for synthesis from 4-chlorobenzonitrile and 4-fluorobenzonitrile.

Experimental Protocol: Synthesis from 4-Chlorobenzonitrile

This protocol is adapted from a patented process for the synthesis of morpholinylbenzenes.

Materials:

- 4-Chlorobenzonitrile
- Morpholine
- Water
- 50% Aqueous Ethanol

Procedure:

- A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.
- The reaction is monitored for the complete conversion of 4-chlorobenzonitrile, which typically takes around 12 hours.
- After completion, 10 ml of water is added to the reaction mixture.
- The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.
- The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of **4-Morpholinobenzonitrile** (52% yield).

Experimental Protocol: Synthesis from 4-Fluorobenzonitrile

This alternative protocol provides a higher yield and shorter reaction time.

Materials:

- 4-Fluorobenzonitrile
- Morpholine
- Water

Procedure:

- A mixture of morpholine (50 g, 0.6 mol) and 4-fluorobenzonitrile (24 g, 0.2 mol) is heated at 120°C.
- The reaction is monitored for the complete conversion of 4-fluorobenzonitrile, which is typically achieved within 5 hours.
- Upon completion, 10 ml of water is added to the reaction mixture.
- The precipitate is filtered, washed with water, and dried under a vacuum at 30°C to yield 37 g of **4-Morpholinobenzonitrile** (95% yield).

Analytical Characterization

The identity and purity of the synthesized **4-Morpholinobenzonitrile** can be confirmed using various analytical techniques.

Analytical Data	Observed Values
¹ H NMR (CDCl ₃)	δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H)
¹³ C NMR (CDCl ₃)	δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49
Mass Spectrum (MS)	m/z 188 (M ⁺)

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for **4-Morpholinobenzonitrile** have not been extensively elucidated in the available literature, the morpholine and benzonitrile moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[2] Benzonitrile-containing compounds have also been investigated for various therapeutic applications.

Further research is required to determine the specific biological targets and mechanisms of action of **4-Morpholinobenzonitrile**. Based on the activities of related compounds, potential areas of investigation could include kinase inhibition, modulation of inflammatory pathways, or disruption of microbial cell processes.

As a starting point for biological evaluation, general protocols for antimicrobial and anticancer screening are described below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of **4-Morpholinobenzonitrile** against various bacterial and fungal strains.

Materials:

- **4-Morpholinobenzonitrile**
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **4-Morpholinobenzonitrile** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Inoculate each well with the microbial suspension.
- Include positive (microorganism in broth) and negative (broth only) controls.

- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess the cytotoxic effects of **4-Morpholinobenzonitrile** on cancer cell lines.^[3]

Materials:

- **4-Morpholinobenzonitrile**
- Human cancer cell line (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

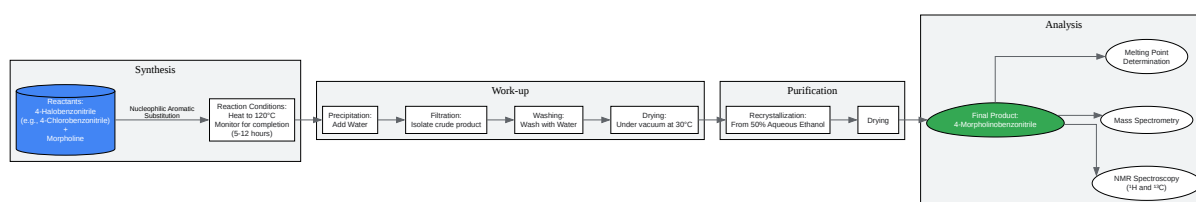
Procedure:

- Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare various concentrations of **4-Morpholinobenzonitrile** in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[3]
- Solubilize the formazan crystals by adding DMSO to each well.[3]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **4-Morpholinobenzonitrile**.



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Synthesis and Purification Workflow for **4-Morpholinobenzonitrile**.

In conclusion, **4-Morpholinobenzonitrile** is a readily synthesizable compound with potential for further investigation in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to build upon. Future studies are warranted to explore its biological activities and elucidate its specific mechanism of action and potential involvement in cellular signaling pathways.

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